H-Gln-amc HBr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

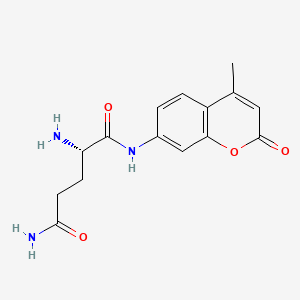

L-Glutamine 7-amido-4-methylcoumarin hydrobromide: is a chemical compound with the molecular formula C15H17N3O4·HBr and a molecular weight of 384.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis and energy metabolism. This compound is primarily used in proteomics research and is known for its applications in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-glutamine with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥ 95%.

化学反应分析

Types of Reactions: L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the amido or coumarin moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

科学研究应用

L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a fluorogenic substrate in various assays to study enzyme activity and kinetics.

Biology: Employed in the study of protein synthesis and metabolism due to its glutamine derivative nature.

Industry: Utilized in the production of specialized chemicals and reagents for research and development.

作用机制

The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its role as a substrate for glutaminyl cyclase, an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid with the concomitant liberation of ammonia . This reaction is crucial for the formation of several peptide hormones and proteins that carry N-terminal pyroglutamyl residues .

相似化合物的比较

L-Glutamine 7-amido-4-methylcoumarin (without hydrobromide): Similar in structure but lacks the hydrobromide salt.

L-Glutamine 7-amido-4-methylcoumarin hydrochloride: Contains a hydrochloride salt instead of hydrobromide.

L-Glutamine 7-amido-4-methylcoumarin acetate: Contains an acetate salt instead of hydrobromide.

Uniqueness: L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

生物活性

H-Gln-amc HBr, or L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is a synthetic compound widely utilized in biochemical research, particularly in the fields of proteomics and enzymology. This compound serves as a substrate for various enzymes, most notably glutaminase, and is characterized by its fluorescent properties, which enable sensitive detection of biochemical interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇N₃O₄·HBr

- Molecular Weight : Approximately 384.23 g/mol

- Functional Groups : Contains an amido group and a methylcoumarin moiety, which are crucial for its biological activity.

This compound acts as a donor molecule for glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. The cleavage of the amide bond between L-glutamine and the 4-methylcoumarin (AMC) moiety releases AMC, which can be quantified using fluorescence spectroscopy. This property allows researchers to monitor glutaminase activity in various biological samples, including cell lysates and tissue homogenates.

Applications in Research

- Glutaminase Activity Assays :

- This compound is primarily used to measure glutaminase activity. The assay's sensitivity stems from the fluorescent nature of AMC, which provides a quantifiable output upon enzymatic cleavage.

- Table 1 summarizes the typical experimental setup for measuring glutaminase activity using this compound.

| Parameter | Description |

|---|---|

| Substrate Concentration | Varies typically from 10 µM to 1 mM |

| Enzyme Source | Cell lysates or purified glutaminase |

| Incubation Time | 30 minutes to 2 hours |

| Detection Method | Fluorescence spectroscopy (excitation at ~340 nm) |

- Proteolytic Activity Monitoring :

- Beyond glutaminase assays, this compound has been shown to interact with serine proteases, allowing for the monitoring of proteolytic activity through fluorescence changes.

- Studies indicate that the compound can be adapted for use with various proteases by modifying assay conditions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various biological contexts:

- Study on Cancer Metabolism : A study investigated the role of glutaminase in cancer cell metabolism using this compound as a substrate. The results indicated that increased glutaminase activity correlated with enhanced tumor growth in specific cancer types, suggesting a potential target for therapeutic intervention .

- Neurodegenerative Diseases : Another research focused on neurodegenerative diseases demonstrated that altered glutamine metabolism could be monitored using this compound. The findings suggested that fluctuations in glutaminase activity might serve as biomarkers for disease progression .

Safety and Toxicity

While this compound is generally considered safe for laboratory use, it is essential to handle it with care due to its chemical properties. Safety data sheets recommend standard laboratory precautions to mitigate any risk associated with exposure or accidental ingestion.

属性

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。